1,1,1-Trifluoropropan-2-amine hydrochloride
Description
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCERQEOKPRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593137 | |
| Record name | 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-32-3 | |
| Record name | 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview
One of the most established and industrially relevant methods for synthesizing 1,1,1-trifluoropropan-2-amine hydrochloride is the catalytic hydrogenation of the corresponding oxime derived from 1,1,1-trifluoropropan-2-one (trifluoroacetone). This method is well-documented in patent literature and involves the following key steps:
- Formation of the oxime intermediate by reaction of trifluoroacetone with hydroxylamine hydrochloride.
- Catalytic hydrogenation of the oxime using Raney nickel as catalyst.
- Acidification of the hydrogenation product to yield the hydrochloride salt.
- Optional basification and distillation to obtain the free amine.
Detailed Process Description
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1. Oxime Formation | Hydroxylamine hydrochloride reacts with 1,1,1-trifluoropropan-2-one in aqueous sodium acetate solution at 0 to 8 °C, then stirred at room temperature for 3 days | -5 to +8 °C dosing, room temp stirring | Crude oxime isolated by phase separation, dried; used without further purification |
| 2. Hydrogenation | Oxime hydrogenated in methanol with Raney nickel catalyst under hydrogen atmosphere | 50 bar H2 pressure, 90 °C, 2.5 to 3 hours | Hydrogen uptake monitored until completion; filtration of catalyst |
| 3. Acidification | Filtrate cooled to 0 °C and acidified with concentrated hydrochloric acid | Acidification at 0 °C | Precipitation of this compound |
| 4. Isolation | Evaporation to dryness, washing with diethyl ether, drying | Ambient conditions | Yields up to 86% reported for hydrochloride salt |
| 5. Optional Free Amine Recovery | Treatment of hydrochloride salt with aqueous sodium hydroxide (40%) at 90 °C, distillation of liberated amine | 90 °C, distillation bp 46-47 °C | Yields up to 98% of free amine |
Solvent and Diluent Effects on Yield
The choice of diluent during hydrogenation significantly impacts the yield of the hydrochloride salt. A comparative study showed:
| Diluent | Pressure (bar) | Yield (%) |
|---|---|---|
| Methanol | 50 | 73.5 |
| Ethanol | 50 | 78.0 |
| Tetrahydrofuran (THF) | 50 | 63.5 |
| Toluene | 50 | 60.2 |
| Diethyl ether (comparison) | 140 | 30.0 |
Methanol and ethanol are preferred solvents, providing higher yields and better reaction efficiency compared to aromatic hydrocarbons or ethers.
Reaction Parameters
- Hydrogen pressure: optimal range 25–100 bar, preferably around 50 bar.
- Temperature: approximately 90 °C.
- Hydrogenation time: 1 to 5 hours, typically about 3 hours.
- Catalyst: Raney nickel, moisturized with methanol.
- Post-reaction workup involves filtration, acidification with mineral acid (preferably hydrochloric acid), and isolation of the ammonium salt.
This method is scalable and suitable for industrial production, offering high purity and reproducibility.
Enantioselective Synthesis via Chiral Sulfinamide Auxiliary
Overview
For applications requiring enantiomerically enriched 1,1,1-trifluoropropan-2-amine, asymmetric synthesis routes have been developed. A notable approach involves the use of chiral sulfinamide auxiliaries to induce stereoselectivity during imine formation and reduction.
Synthetic Route
- Formation of a geometrically pure Z-sulfinimine intermediate by condensation of trifluoroacetone with a chiral sulfinamide.
- Reduction of the sulfinimine with selective hydride reagents such as sodium borohydride (NaBH4) or L-selectride.
- Hydrolysis to release the chiral amine.
- Conversion to hydrochloride salt as needed.
Key Findings and Conditions
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| Sulfinimine Formation | Reaction of trifluoroacetone with (R)- or (S)-tert-butanesulfinamide in presence of titanium isopropoxide | 0 °C to room temperature, 48 h stirring | Geometrically pure Z-sulfinimine isolated or used in situ |
| Reduction | Use of NaBH4 or L-selectride at low temperature (-30 °C to 0 °C) | NaBH4: -30 °C to rt overnight | Diastereomeric excess (de) of 92-96% achieved |
| Hydrolysis and Workup | Acidic aqueous workup, extraction, and purification | Standard aqueous workup | Enantiomerically enriched 1,1,1-trifluoropropan-2-amine obtained |
| Salt Formation | Conversion to hydrochloride salt by treatment with HCl | Standard acidification | Stable amine hydrochloride salt |
Stereochemical Control and Mechanistic Insights
- The reduction stereoselectivity is influenced by the choice of hydride reagent: NaBH4 and L-selectride give opposite facial selectivity.
- X-ray crystallography confirmed the absolute configuration of the products.
- An in situ imine isomerization mechanism is proposed to explain stereoselectivity patterns, as classical models fail to fully rationalize the observed outcomes.
- The hydrochloride salt is poorly nucleophilic, affecting its reactivity in downstream transformations such as epoxide opening.
This method is valuable for producing chiral amines with high enantiomeric purity, important for pharmaceutical intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalytic Hydrogenation of Oxime | Oxime from trifluoroacetone, Raney Ni, MeOH, 50 bar H2, 90 °C | Up to 86% (HCl salt) | Industrially scalable, robust |
| Enantioselective Synthesis via Chiral Sulfinamide | Chiral sulfinamide, Ti(OiPr)4, NaBH4 or L-selectride, low temp | 52% isolated (free amine) | High diastereoselectivity (92-96% de), stereocontrolled |
Research Findings and Practical Considerations
- The catalytic hydrogenation method is preferred for bulk synthesis due to its simplicity and scalability.
- The choice of solvent/diluent critically affects yield and reaction rate; alcohols like methanol and ethanol are optimal.
- The enantioselective sulfinamide method, while more complex, provides access to stereochemically pure amines, essential for chiral drug synthesis.
- The hydrochloride salt form is commonly isolated due to improved stability and ease of handling.
- Post-synthesis purification often involves crystallization or distillation to achieve high purity.
- Reaction parameters such as temperature, pressure, and catalyst loading must be carefully optimized for maximal yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other fluorinated derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted amines or other fluorinated compounds.
Scientific Research Applications
Pharmaceutical Applications
Neuropharmacology : The compound has been investigated for its potential role in modulating neurotransmitter systems. Studies have shown that derivatives containing 1,1,1-trifluoropropan-2-amine exhibit significant biological activity, particularly in neuropharmacological contexts. For instance, it has been incorporated into microtubule-stabilizing compounds aimed at treating neurodegenerative diseases such as Alzheimer's disease .
Therapeutic Candidates : Research highlights that specific derivatives of 1,1,1-trifluoropropan-2-amine have shown promise as therapeutic agents due to their ability to interact with tubulin and other cellular targets. These interactions can lead to alterations in cell signaling pathways that are crucial for various biological processes .
Agrochemical Applications
The compound serves as an important intermediate in the synthesis of agrochemicals. It is utilized in the production of insecticidal benzamides and fungicidal compounds. The trifluoromethyl group contributes to the efficacy and stability of these agrochemical products, enhancing their performance against pests and diseases .
Synthetic Organic Chemistry
In synthetic organic chemistry, 1,1,1-trifluoropropan-2-amine hydrochloride acts as a versatile building block for developing new chemical entities. Its unique properties allow for modifications that can lead to novel compounds with desired biological activities. The compound's ability to stabilize reactive intermediates makes it valuable in various synthetic pathways .
Case Study 1: Neuropharmacological Derivatives
A study evaluated derivatives of 1,1,1-trifluoropropan-2-amine for their effects on tubulin levels in neuronal cells. The results indicated that certain derivatives could significantly reduce tubulin levels at specific concentrations, suggesting potential applications in treating tauopathies .
Case Study 2: Agrochemical Intermediates
Research demonstrated that this compound is crucial in synthesizing effective insecticides. The incorporation of this compound into benzamide structures resulted in increased potency against common agricultural pests .
Table 1: Yield Data from Synthesis Processes
| Reaction Condition | Diluent | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Example 4 | Methanol | 50 | 73.5 |
| Example 5 | Toluene | 50 | 60.2 |
| Example 6 | THF | 50 | 63.5 |
| Comparison | Diethylether | 140 | 30.0 |
This table summarizes various synthesis conditions and their corresponding yields for producing derivatives of this compound.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,1,1-Trifluoropropan-2-amine hydrochloride
- CAS No.: 2968-32-3
- Molecular Formula : C₃H₇ClF₃N
- Molecular Weight : 149.54 g/mol
- Structure : A secondary amine with a trifluoromethyl group (-CF₃) at the second carbon and a hydrochloride salt .
Applications :
This compound is a key intermediate in synthesizing microtubule-targeting agents for neurodegenerative diseases (e.g., tauopathies) and anticancer therapies. Its (S)-enantiomer is specifically used in bioactive derivatives due to stereochemical preferences in tubulin binding .
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-1,1,1-Trifluoropropan-2-amine Hydrochloride
- CAS No.: 177469-12-4
- Similarity Score : 1.00 (structural similarity) but distinct stereochemistry .
- Key Differences :
- Biological Relevance : While the (S)-enantiomer is prioritized in microtubule-stabilizing agents (e.g., compound 43 in ), the (R)-form’s activity remains less explored, highlighting the importance of chirality in drug design .
Positional Isomer: 3,3,3-Trifluoropropan-1-amine Hydrochloride
- CAS No.: 2968-33-4
- Similarity Score : 0.76 .
- Key Differences: The trifluoromethyl group is positioned at the first carbon instead of the second, altering electronic and steric properties. Synthesis: Requires distinct starting materials (e.g., 3,3,3-trifluoropropanol derivatives) and may involve reductive amination .
- Applications : Less commonly used in medicinal chemistry due to reduced compatibility with enzymatic binding pockets compared to the 2-amine derivative .
Substituent-Modified Analog: 1-Fluoro-2-methylpropan-2-amine Hydrochloride
Cyclohexyl-Substituted Derivative: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride
- CAS No.: 7573-91-3
- Molecular Weight : 231.69 g/mol .
- Key Differences :
- Applications : Increased lipophilicity may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .
Structural and Functional Comparison Table
Commercial Availability and Purity
- 1,1,1-Trifluoropropan-2-amine HCl : Available at 98% purity (BLD Pharmatech) and priced at $1075/100g .
Biological Activity
1,1,1-Trifluoropropan-2-amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug synthesis, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This compound is characterized by its trifluoromethyl group (-CF₃), which significantly influences its reactivity and biological interactions.
The mechanism of action involves the interaction of the amine group with various biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. These interactions can modulate enzymatic activity and influence cellular signaling pathways.
Key Mechanisms:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane permeability.
- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on proteins, influencing their function.
- Electrostatic Interactions : The positively charged amine can engage in electrostatic interactions with negatively charged residues in proteins.
Biological Applications
This compound is employed in several areas of biological research:
1. Drug Development
The compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting various conditions, particularly those affecting the central nervous system (CNS). Its structural features allow for modifications that enhance therapeutic efficacy.
2. Biochemical Studies
It is utilized in biochemical assays to study the effects of trifluoromethylated compounds on cellular systems. For instance, it has been shown to stabilize microtubules, which are essential for cellular structure and function.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Microtubule Stabilization
Research demonstrated that compounds containing the trifluoropropan-2-amine moiety exhibited significant microtubule-stabilizing properties. In a study involving transgenic mouse models of tauopathy, treatment with these compounds resulted in reduced axonal dystrophy and decreased amyloid-beta plaque deposition .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the amine fragment led to improved pharmacokinetic properties and enhanced microtubule stabilization. This study underscored the importance of the trifluoromethyl group in optimizing drug candidates for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group | Microtubule stabilization |
| (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride | Similar structure but different stereochemistry | Potentially similar activity |
| 1,1-Difluoroethanol | Lacks trifluoromethyl group | Limited biological activity |
Q & A
What are the key synthetic routes for 1,1,1-Trifluoropropan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorinated intermediates like N-(1-chloromethyl-2,2,2-trifluoroethylidene) derivatives can undergo alkylation with amines under basic conditions (e.g., i-Pr₂NEt) to yield target compounds . Industrial-scale methods prioritize continuous flow reactors for precise control of temperature and pressure, enhancing reproducibility and purity (>98%) . Key variables include solvent choice (THF or DCM), stoichiometry of reagents, and purification via column chromatography or reverse-phase HPLC . Contradictions in reported yields (e.g., 21% in coupling reactions vs. higher yields in optimized protocols) highlight the need for rigorous optimization of base strength and reaction time.
How can researchers resolve discrepancies in structural data for enantiomeric forms of this compound?
Multiple CAS numbers (e.g., 125353-44-8 for the racemic mixture and 177469-12-4 for the (R)-enantiomer ) indicate stereochemical variations. Chiral HPLC or polarimetry should be employed to distinguish enantiomers . X-ray crystallography of derivatives (e.g., triazolopyrimidine complexes ) or ¹⁹F NMR analysis can confirm configuration, as fluorine’s anisotropic shielding is sensitive to spatial arrangement. Cross-referencing with synthetic protocols (e.g., enantioselective reductions or asymmetric cyclopropane formation ) ensures consistency in reported data.
What advanced analytical techniques are critical for characterizing this compound and its derivatives?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for structural elucidation. For example:
- ¹H NMR : Methyl groups adjacent to trifluoromethyl moieties resonate at δ 1.2–1.5 ppm, split due to coupling with fluorine .
- ¹⁹F NMR : Trifluoromethyl groups exhibit sharp singlets near δ -72 ppm, with shifts indicating electronic effects from substituents .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ for C₃H₇ClF₃N, m/z 178.02 ).
Purity is validated via HPLC (≥95% ), while IR spectroscopy identifies amine hydrochloride stretching bands (~2500 cm⁻¹) .
How does this compound function in medicinal chemistry, particularly for neurodegenerative targets?
The compound serves as a building block for microtubule-targeting agents. For example, coupling with triazolopyrimidine scaffolds produces candidates like (R)-5-Chloro-6-(2,4,6-trifluorophenyl)-N-(1,1,1-trifluoropropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, which show promise in tauopathy models . The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration. Researchers must evaluate structure-activity relationships (SAR) by modifying amine substituents or fluorination patterns to optimize potency and selectivity .
What methodologies address contradictions in reaction mechanisms for synthesizing derivatives of this compound?
Mechanistic studies using kinetic isotope effects or DFT calculations can clarify pathways. For instance:
- Nucleophilic substitution : Chloride displacement in intermediates like 3-chloro-N-(4-chlorobenzyl)-1,1,1-trifluoropropan-2-amine proceeds via an SN2 mechanism, confirmed by stereochemical inversion .
- Coupling reactions : Amine hydrochloride reacts with dichlorotriazolopyrimidines in the presence of i-Pr₂NEt, likely through a deprotonation-nucleophilic attack sequence .
Contradictions in reaction rates (e.g., solvent polarity effects) require systematic variation of dielectric constants (ε) to validate proposed mechanisms.
How can researchers design SAR studies for fluorinated analogs of this compound?
Key strategies include:
- Fluorine scanning : Replace trifluoromethyl with CF₂H or CH₂F to assess steric/electronic impacts on bioactivity .
- Stereochemistry : Compare (R)- and (S)-enantiomers in biological assays to identify chiral preferences .
- Derivatization : Introduce adamantyl or aryl groups (e.g., 3-(1-Adamantyl)-1,1,1-trifluoropropan-2-amine ) to modulate lipophilicity and target engagement.
Data analysis should integrate computational docking (e.g., binding to tau protein ) and physicochemical profiling (logP, pKa) to rationalize observed trends.
What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Scale-up issues include:
- Exothermic reactions : Chlorination or hydrochlorination steps require jacketed reactors for temperature control .
- Purification : Recrystallization from ethanol/water mixtures improves yield but may reduce throughput; continuous crystallization systems address this .
- Byproduct formation : Unreacted starting materials (e.g., methyl iodide) necessitate rigorous quenching and waste management protocols .
How do fluorination patterns influence the physicochemical properties of this compound?
The trifluoromethyl group:
- Lipophilicity : Increases logP by ~1.0 compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : Reduces oxidative metabolism via cytochrome P450 enzymes .
- pKa : Electron-withdrawing effects lower the amine’s basicity (pKa ~6.5), affecting solubility and salt formation . Comparative studies with difluoro or monofluoro analogs quantify these effects .
What quality control measures ensure batch consistency in research-grade this compound?
- Purity assays : HPLC-UV (≥98% purity, retention time 8.2 min) .
- Residual solvents : GC-MS to detect traces of THF or DCM (<0.1% per ICH guidelines).
- Chiral integrity : Chiral HPLC (Chiralpak AD-H column) for enantiomeric excess (>99% ee) .
Discrepancies in purity claims (e.g., 95% vs. 98% ) underscore the need for third-party validation via independent labs.
How can researchers leverage computational tools to predict reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for nucleophilic substitution or coupling reactions to predict regioselectivity .
- Retrosynthetic AI : Platforms like Pistachio or Reaxys propose one-step syntheses from commercial precursors .
- Molecular docking : Screen derivatives against tau protein (PDB: 5O3L) to prioritize candidates for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
